3-Phenylmethoxycyclohexan-1-amine
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Overview
Description
3-Phenylmethoxycyclohexan-1-amine is an organic compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups . This compound features a cyclohexane ring substituted with a phenylmethoxy group and an amine group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
The synthesis of 3-Phenylmethoxycyclohexan-1-amine can be achieved through several routes. One common method involves the nucleophilic substitution reaction of cyclohexanol with phenylmethoxy chloride to form 3-Phenylmethoxycyclohexanol, followed by amination using ammonia or an amine source under suitable conditions . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to maximize yield and purity.
Chemical Reactions Analysis
3-Phenylmethoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenylmethoxy group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Phenylmethoxycyclohexan-1-amine has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its amine functionality.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of 3-Phenylmethoxycyclohexan-1-amine involves its interaction with molecular targets through its amine group. This interaction can influence various biological pathways, such as neurotransmitter release or enzyme inhibition. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or other fields .
Comparison with Similar Compounds
3-Phenylmethoxycyclohexan-1-amine can be compared with other similar compounds, such as:
Cyclohexylamine: Lacks the phenylmethoxy group, making it less versatile in certain reactions.
Phenylcyclohexylamine: Similar structure but without the methoxy group, affecting its reactivity and applications.
Methoxycyclohexylamine: Similar but lacks the phenyl group, influencing its chemical properties and uses. The uniqueness of this compound lies in its combined phenylmethoxy and amine functionalities, providing a balance of reactivity and stability for various applications.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
3-phenylmethoxycyclohexan-1-amine |
InChI |
InChI=1S/C13H19NO/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10,14H2 |
InChI Key |
ZJXHVYNFOOHLNB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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